4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
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Overview
Description
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . . This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a chlorobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE typically involves the esterification of 2-chlorobenzoic acid with 4-(acetylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-(acetylamino)phenol.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these transformations.
Major Products
Hydrolysis: 2-chlorobenzoic acid and 4-(acetylamino)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Nitro, nitroso, or amine derivatives.
Scientific Research Applications
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorobenzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl benzoate: Similar structure but lacks the chlorine atom on the benzoate ring.
4-(Aminophenyl) 2-chlorobenzoate: Similar structure but lacks the acetyl group on the amino group.
4-(Acetylamino)phenyl 4-chlorobenzoate: Similar structure but has the chlorine atom on the para position of the benzoate ring.
Uniqueness
4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is unique due to the presence of both the acetylamino group and the chlorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
InChI Key |
TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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